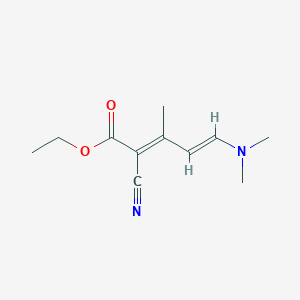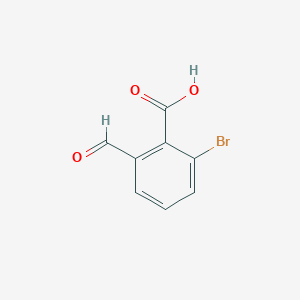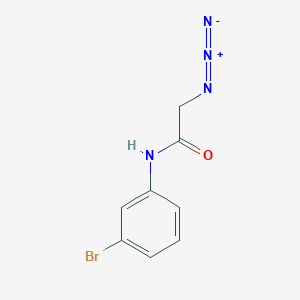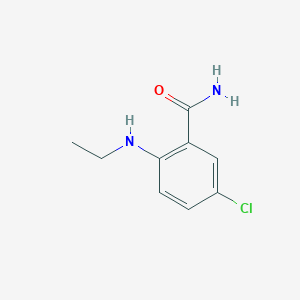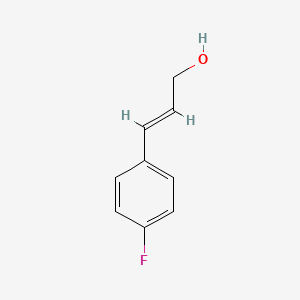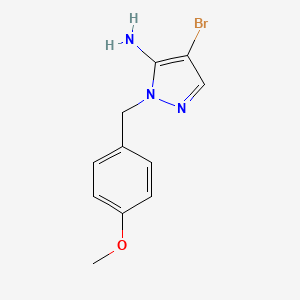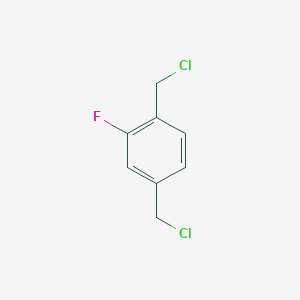
1,4-Bis(chloromethyl)-2-fluorobenzene
Übersicht
Beschreibung
1,4-Bis(chloromethyl)-2-fluorobenzene (1,4-BCMF) is a chemical compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a faint odor and a boiling point of 124°C. The compound is used in various research fields including organic synthesis, medicinal chemistry, and biochemistry. It has also been used in the synthesis of various pharmaceutical drugs.
Wissenschaftliche Forschungsanwendungen
Intermediate for Industrial Production : Guo Xiang-li (2013) described the use of a related compound, (Chloromethyl)bis(4-fluorophenyl)methylsilane, as an intermediate in the production of the fungicide flusilazole. This process is significant for its potential to reduce production costs and improve intermediate purity (Guo Xiang-li, 2013).
Synthesis of Poly(pyrazole) Ligands : A study by A. Pedrini et al. (2020) explored the synthesis, crystal structure, and optical properties of fluorinated bis(pyrazoles). They examined compounds including 1,4-bis(1H-pyrazol-4-ylethynyl)-2-fluorobenzene, revealing insights into their interactions with volatile organic compounds (A. Pedrini et al., 2020).
Photophysics of 1,4-Diethynylbenzenes : M. Levitus et al. (2001) investigated the photophysics of 1,4-diethynylbenzenes, such as 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene. They analyzed absorption and emission spectra in different states, providing valuable information about the effects of aggregation on these compounds' properties (M. Levitus et al., 2001).
Porous Organic Polymers for Iodine Capture : Shaohui Xiong et al. (2019) reported the synthesis of carbazole-based porous organic polymers using 1,4-bis(chloromethyl)-benzene, achieving high surface areas and excellent iodine vapor adsorption performance. This research presents a novel approach to environmental remediation (Shaohui Xiong et al., 2019).
Fluorinated Metal-Organic Frameworks : Zhihui Zhang et al. (2014) utilized a fluorinated bis(triazole) ligand derived from 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene to create novel metal-organic frameworks. These frameworks displayed varied supramolecular architectures and exhibited bactericidal activities (Zhihui Zhang et al., 2014).
Partially Fluorinated Benzenes in Organometallic Chemistry : S. Pike et al. (2017) discussed the use of fluorinated benzenes like 1,4-bis(chloromethyl)-2-fluorobenzene in organometallic chemistry. They highlighted the solvent properties and reactivity of these compounds in catalysis and synthesis (S. Pike et al., 2017).
Safety and Hazards
While specific safety and hazard information for 1,4-Bis(chloromethyl)-2-fluorobenzene is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
This compound is a derivative of benzene, and it’s known that benzene and its derivatives can interact with various biological molecules due to their aromatic structure . .
Mode of Action
As a benzene derivative, it may interact with biological molecules through pi-pi stacking interactions, hydrogen bonding, and other non-covalent interactions
Action Environment
The action of 1,4-Bis(chloromethyl)-2-fluorobenzene can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence its interactions with its targets.
Eigenschaften
IUPAC Name |
1,4-bis(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTBXTDQKRJRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



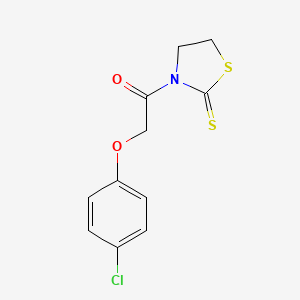

![4-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3033872.png)
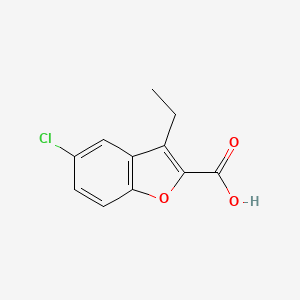
![2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033875.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033876.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033878.png)
